
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is an important enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. Inhibition of PLD by FIPI has been shown to have significant effects on cell proliferation, migration, and invasion, making it a promising target for cancer therapy.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide inhibits the PLD enzyme by binding to its catalytic domain and preventing its activation. This leads to a decrease in the production of phosphatidic acid (PA), a lipid second messenger that plays a crucial role in various cellular processes. The inhibition of PLD and PA production leads to a disruption of cell signaling pathways and cytoskeletal organization, resulting in decreased cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation. N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide also inhibits cancer cell migration and invasion, which are important processes for cancer metastasis. In addition, N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its specificity for the PLD enzyme, which allows for targeted inhibition of this enzyme. N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide has also been shown to have low toxicity and high stability, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide is its relatively high cost compared to other PLD inhibitors. In addition, the effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide on normal cells and tissues are not well understood, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide and its potential clinical application. One area of research is the development of more potent and selective PLD inhibitors that can overcome the limitations of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide. Another area of research is the investigation of the effects of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide on normal cells and tissues to determine its safety and potential side effects. Furthermore, the combination of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide with other cancer therapies, such as immunotherapy, may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, the study of N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide and its potential clinical application holds great promise for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in various scientific research applications, particularly in cancer research. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-27-16-7-8-18(28-2)20(13-16)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRFCABIWJRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3202445.png)
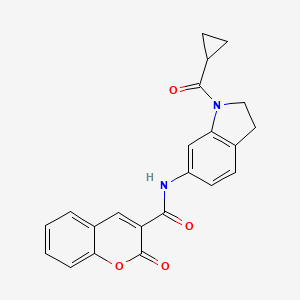
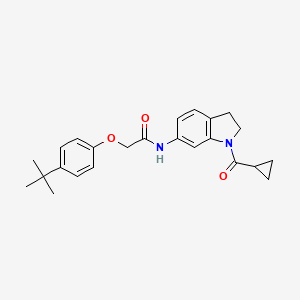

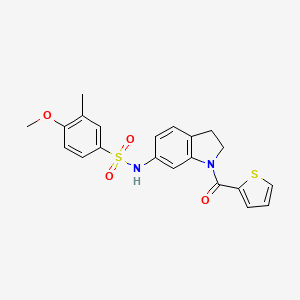
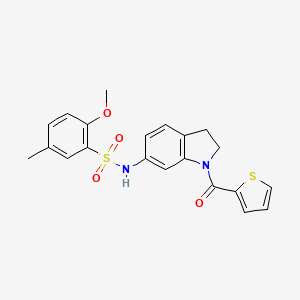

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202510.png)
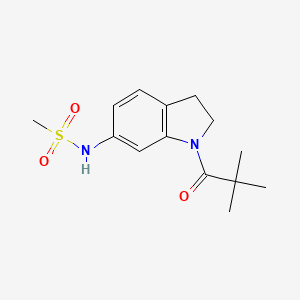
![N-(1-pivaloylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202521.png)
![8-(3,4-Diethoxybenzoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202531.png)
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3202534.png)
![8-Cinnamoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202556.png)
![8-(2-oxo-2H-chromene-3-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202560.png)